Chemical structure and properties of N-methyl-4-(methylamino)butanamide hydrochloride
Chemical structure and properties of N-methyl-4-(methylamino)butanamide hydrochloride
Content Type: Technical Reference & Impurity Profile Audience: Pharmaceutical Scientists, Process Chemists, and Analytical Researchers
Executive Summary
N-methyl-4-(methylamino)butanamide hydrochloride (CAS: 1121527-44-3) is a secondary amine-amide derivative structurally related to Gamma-Aminobutyric Acid (GABA) and N-Methyl-2-pyrrolidone (NMP). While often encountered as a degradation product or synthetic impurity in the manufacturing of NMP-solvated pharmaceuticals, it possesses distinct pharmacological potential as a functionalized GABA analog.
This guide analyzes its physicochemical properties, formation pathways via lactam ring-opening, and analytical characterization, providing a robust framework for researchers encountering this moiety in drug development or process validation.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The compound consists of a butyric acid backbone terminated by a secondary methyl amide at position 1 and a secondary methyl amine at position 4. The hydrochloride salt form improves stability and water solubility compared to the free base.
Table 1: Physicochemical Specifications
| Property | Data |
| IUPAC Name | N-methyl-4-(methylamino)butanamide hydrochloride |
| Common Synonyms | N,N'-Dimethyl-GABA-amide HCl; NMP-open chain diamide |
| CAS Number | 1121527-44-3 |
| Molecular Formula | |
| Molecular Weight | 166.65 g/mol (Salt); 130.19 g/mol (Free Base) |
| Physical State | White to off-white hygroscopic solid |
| Solubility | High (Water, Methanol); Low (Hexane, Toluene) |
| pKa (Calculated) | ~10.5 (Amine), ~15 (Amide) |
| SMILES | CNCCCC(=O)NC.Cl |
Structural Analysis & Reactivity
Molecular Architecture
The molecule is characterized by two nitrogenous centers with distinct electronic environments:
-
Distal Amine (
): A basic secondary amine ( ). In the hydrochloride form, this nitrogen is protonated ( ), serving as the primary site for ionic interactions and water solubility. -
Proximal Amide (
): A neutral, resonance-stabilized N-methyl amide. This bond is resistant to hydrolysis under physiological conditions but can degrade under harsh acidic/basic forcing conditions.
Relationship to N-Methyl-2-Pyrrolidone (NMP)
This compound represents the aminolytic ring-opened product of NMP. In industrial settings using NMP as a solvent, the presence of methylamine (as a reagent or contaminant) can lead to the formation of this impurity via nucleophilic attack on the lactam carbonyl.
Synthesis & Formation Pathways[2][4][5][6][7][8]
Understanding the genesis of this compound is critical for process control. It arises primarily through two distinct pathways: Nucleophilic Ring Opening (Impurity Pathway) and Direct Linear Synthesis (Targeted Pathway).
Pathway A: Aminolysis of NMP (Impurity Formation)
When N-Methyl-2-pyrrolidone (NMP) is exposed to methylamine, particularly at elevated temperatures or high pressure, the amine nucleophile attacks the carbonyl carbon of the lactam ring. This results in ring opening, yielding the diamide structure. This reaction is reversible but driven forward by excess amine.
Pathway B: Linear Synthesis (Targeted)
For analytical standard preparation, a linear approach using 4-chlorobutyryl chloride is preferred to avoid equilibrium issues.
-
Acylation: 4-Chlorobutyryl chloride reacts with methylamine (controlled equivalents) to form N-methyl-4-chlorobutanamide.
-
Amination: Substitution of the terminal chloride with excess methylamine yields the target product.
Visualization: Formation Mechanism
The following diagram illustrates the mechanistic divergence between the NMP ring-opening event and the linear synthetic route.
Caption: Figure 1. Mechanistic pathways showing the formation via NMP ring-opening (Pathway A) and linear synthesis (Pathway B).
Analytical Profiling
To distinguish this compound from related impurities (e.g., 4-(methylamino)butanoic acid), specific spectroscopic markers must be identified.
Proton NMR ( -NMR) Characteristics
In
- ~2.7 ppm (Singlet, 3H): N-Methyl group attached to the amine (shifts depending on pH/protonation).
- ~2.8 ppm (Singlet, 3H): N-Methyl group attached to the amide (distinct rotamers may be visible).
-
~3.0 ppm (Triplet, 2H): Methylene protons adjacent to the amine (
). -
~2.3 ppm (Triplet, 2H): Methylene protons adjacent to the carbonyl (
). -
~1.9 ppm (Quintet, 2H): Central methylene protons (
).
Mass Spectrometry (LC-MS)
-
Parent Ion
: m/z 131.1 -
Key Fragments:
-
Loss of Methylamine (
): m/z ~100 -
Cleavage of Amide bond: Characteristic butyryl fragments.
-
Handling, Safety, and Stability
Stability Profile
-
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen) at -20°C for long-term storage.
-
Solution Stability: Aqueous solutions are stable at neutral pH. At pH > 12, the free base may undergo slow cyclization back to NMP or hydrolysis to the acid, depending on temperature.
Safety Protocols (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory to prevent inhalation of dust.
Biological & Pharmaceutical Context
GABA Analog Potential
Structurally, the compound is a dimethylated analog of GABA (Gamma-Aminobutyric Acid).
-
GABA:
-
Target:
The methylation of the amine and the conversion of the acid to an N-methyl amide significantly increases lipophilicity compared to native GABA. This modification potentially enhances Blood-Brain Barrier (BBB) permeability, making it a scaffold of interest for neuroactive drug design [1].
Prodrug Linker Chemistry
The N-methyl-amide moiety is metabolically more stable than a standard amide but can still be cleaved by specific amidases. This structure is explored in prodrug strategies to mask the polarity of GABA-ergic pharmacophores [2].
References
-
PubChem. (n.d.). N-methyl-4-(methylamino)butanamide Compound Summary. National Library of Medicine.[1] Retrieved from [Link]1]
- Google Patents. (2019). WO2019137381A1 - Prodrugs of ketamine, compositions and uses thereof.
